Microcystin LL
Description
Structure
2D Structure
Properties
CAS No. |
154037-67-9 |
|---|---|
Molecular Formula |
C49H73N7O12 |
Molecular Weight |
952.1 g/mol |
IUPAC Name |
(8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8,15-bis(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C49H73N7O12/c1-26(2)22-37-46(62)51-35(19-18-28(5)24-29(6)39(68-12)25-34-16-14-13-15-17-34)30(7)42(58)52-36(48(64)65)20-21-40(57)56(11)33(10)45(61)50-32(9)44(60)54-38(23-27(3)4)47(63)55-41(49(66)67)31(8)43(59)53-37/h13-19,24,26-27,29-32,35-39,41H,10,20-23,25H2,1-9,11-12H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,55,63)(H,64,65)(H,66,67)/b19-18+,28-24+/t29-,30-,31-,32?,35-,36+,37-,38-,39-,41+/m0/s1 |
InChI Key |
GLDUYXHQWLQPRR-IIERUUKBSA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Synonyms |
microcystin LL microcystin-LL |
Origin of Product |
United States |
Research Preamble: Microcystins and Their Congeneric Diversity
Contextualization of Cyanobacterial Harmful Algal Blooms in Aquatic Systems
Cyanobacterial harmful algal blooms (cyano-HABs) represent a significant and growing threat to aquatic ecosystems worldwide. mdpi.comfrontiersin.org These blooms are massive growths of cyanobacteria, also known as blue-green algae, which can occur in freshwater, estuarine, and coastal environments. frontiersin.orgresearchgate.net The proliferation of these microorganisms is often fueled by a combination of factors, including nutrient enrichment (eutrophication) from agricultural runoff and wastewater, warm water temperatures, and stagnant water conditions. mdpi.comca.govifrmp.org Climate change is expected to exacerbate the frequency and intensity of cyano-HABs. mdpi.comresearchgate.net
The detrimental effects of cyano-HABs are multifaceted. They can lead to oxygen depletion in water bodies, causing fish kills and disrupting aquatic food webs. mdpi.com Furthermore, many cyanobacterial species produce a wide array of potent toxins, collectively known as cyanotoxins. mdpi.comfrontiersin.org These toxins, when released into the water, can contaminate drinking water sources, accumulate in aquatic organisms, and pose a direct threat to the health of humans, livestock, and wildlife that come into contact with or ingest the contaminated water. mdpi.comfrontiersin.orgca.gov
The Microcystin (B8822318) Toxin Family: An Overview
Among the various classes of cyanotoxins, microcystins are the most prevalent and extensively studied group. wikipedia.orgepa.gov They are produced by several genera of cyanobacteria, including Microcystis, Anabaena, Planktothrix, and Nostoc. wikipedia.orgepa.gov Chemically, microcystins are cyclic heptapeptides, meaning they are composed of seven amino acids linked in a circular structure. wikipedia.orgnih.gov This cyclic nature contributes to their remarkable stability in the environment, as they are resistant to a wide range of temperatures, pH levels, and enzymatic breakdown by common proteases. wikipedia.orgnih.gov
The general structure of microcystins is characterized by the formula cyclo-(D-Ala¹-L-X²-D-MeAsp³-L-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷). wikipedia.orgmdpi.com A key and invariant feature of all microcystins is the unique β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly known as Adda. alsenvironmental.co.ukpurdue.edu The Adda moiety is essential for the biological activity of these toxins. purdue.edu The diversity within the microcystin family, which includes over 250 identified congeners, arises from variations in the two L-amino acids at positions X and Z. wikipedia.orgwikipedia.org These variations significantly influence the toxicity of the different congeners. nih.gov
Microcystin LL within the Heptapeptide (B1575542) Microcystin Variants
Microcystin-LL (MC-LL) is one of the numerous variants within the extensive microcystin family. t3db.ca Following the standard nomenclature for microcystins, the "LL" designation indicates the specific amino acids present at the two variable positions of the heptapeptide ring. In the case of MC-LL, both the X and Z positions are occupied by the amino acid Leucine (B10760876).
Environmental Dynamics: Occurrence and Distribution of Microcystin Ll
Global Prevalence of Microcystin-Producing Cyanobacteria
Microcystin-producing cyanobacteria have a wide geographic and ecological distribution, predominantly found in freshwater environments across the globe who.intwikipedia.orgresearchgate.netufl.eduresearchgate.net. Blooms of these toxin-producing organisms have been documented in at least 108 countries, with many regions reporting the presence of microcystins researchgate.net. Major areas affected include China, Brazil, Australia, South Africa, and extensive regions of Europe and the United States wikipedia.org. The increasing prevalence of harmful algal blooms (HABs), driven by factors such as eutrophication and climate change, has amplified the global occurrence of microcystins researchgate.netfrontiersin.orgnih.gov.
Key Cyanobacterial Genera Associated with Microcystin (B8822318) Production
A diverse range of cyanobacterial genera are known to produce microcystins. Among the most frequently implicated and studied genera are:
Microcystis : Particularly Microcystis aeruginosa, which is considered a primary producer of microcystins and a common bloom-forming species in freshwater ecosystems worldwide wikipedia.orgresearchgate.netufl.eduresearchgate.netnih.govekb.egneptjournal.comd-nb.inforesearchgate.netca.govsigmaaldrich.com.
Planktothrix : Also known as Oscillatoria, this genus is frequently associated with microcystin production and blooms wikipedia.orgufl.eduresearchgate.netekb.egd-nb.inforesearchgate.netca.govmdpi.comnih.gov.
Anabaena : Now often classified as Dolichospermum, this genus is another significant producer of microcystins wikipedia.orgresearchgate.netekb.egd-nb.infoca.govmdpi.comusgs.govmdpi.com.
Nostoc : This genus is also recognized for its ability to produce microcystins, including various homologs and variants wikipedia.orgufl.eduekb.egd-nb.inforesearchgate.netca.govmdpi.comnih.govasm.orgscirp.org.
Cylindrospermopsis : Known as Raphidiopsis, this genus is also linked to microcystin production researchgate.netekb.egresearchgate.netmdpi.comnih.gov.
Aphanizomenon : Another genus capable of producing microcystins ufl.eduresearchgate.netekb.egd-nb.inforesearchgate.net.
Synechococcus and Synechocystis : These genera have also been identified as microcystin producers ekb.egredalyc.org.
Hapalosiphon and Phormidium : These genera are also known to contain microcystin-producing species ufl.eduekb.egd-nb.inforesearchgate.net.
Environmental Determinants of Microcystin Production
The production and concentration of microcystins are significantly influenced by a complex interplay of environmental factors, including nutrient availability, light intensity, temperature, and water chemistry. These factors can modulate both the growth of cyanobacteria and the synthesis of toxins within the cells.
Influence of Nutrient Regimes (Nitrogen and Phosphorus)
Nutrient enrichment, particularly of nitrogen (N) and phosphorus (P), is a primary driver of cyanobacterial blooms and subsequent toxin production researchgate.netfrontiersin.orgnih.govnih.govnih.govmdpi.comresearchgate.netcdnsciencepub.com. Eutrophic conditions, characterized by high nutrient loads, create favorable environments for the proliferation of microcystin-producing cyanobacteria researchgate.netmdpi.commdpi.com.
Nitrogen and Phosphorus Ratios : The ratio of nitrogen to phosphorus (N:P) is a critical factor influencing microcystin production. While some studies suggest that N-rich toxin content increases with phosphorus limitation and tends to decrease with nitrogen limitation, others indicate that N-rich toxin content increases with higher cellular N:P ratios mdpi.comcdnsciencepub.comumich.edunih.gov. Optimal N:P ratios for microcystin production by Microcystis aeruginosa have been reported to vary widely across studies, ranging from 10 to 753, highlighting the complexity and strain-specific responses scielo.br.
Nitrogen Availability : Nitrogen-limited conditions generally lead to reduced microcystin quota (toxin per cell or per biomass) umich.edu. However, the form of nitrogen can also play a role; for instance, high urea (B33335) and micronutrient conditions in Microcystis cultures have been associated with different microcystin-LR concentrations and cell quotas compared to high nitrate (B79036) conditions nih.gov. In some cases, N starvation can still support microcystin production researchgate.net.
Phosphorus Availability : Phosphorus concentration has been shown to positively correlate with microcystin production and cellular toxin content in some studies nih.govcdnsciencepub.comumich.eduresearchgate.nethelsinki.fi. Excess phosphorus can stimulate growth and toxin synthesis in certain cyanobacteria.
Impact of Light and Temperature Regimes
Light and temperature are critical physical factors that significantly influence cyanobacterial growth and toxin production.
Temperature : Water temperature plays a significant role, with increasing temperatures up to optimal growth values often enhancing microcystin content rsc.orgresearchgate.netnoaa.govmdpi.com. However, temperatures exceeding optimal levels can lead to a decrease in MC production and cellular quota researchgate.netmdpi.com. Studies have shown that elevated temperatures can increase the expression of microcystin synthesis genes (mcyB), leading to higher toxin production researchgate.net. For example, Microcystis cells at 16°C produced higher levels of microcystin than those at 20°C, despite faster growth at the warmer temperature noaa.gov.
Light Intensity : Light availability, particularly photosynthetically active radiation (PAR), affects microcystin production. A positive correlation between PAR and microcystin production has been observed under PAR-limited growth conditions, while a negative correlation occurs under PAR-saturated conditions asm.org. Higher irradiances can inhibit microcystin production asm.orgresearchgate.net.
Role of Eutrophication in Cyanotoxin Proliferation
Eutrophication, the excessive enrichment of water bodies with nutrients, is a principal driver for the proliferation of cyanobacterial blooms and the subsequent release of cyanotoxins, including microcystins researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netmdpi.comacs.org. Anthropogenic activities such as wastewater discharge and agricultural runoff contribute significantly to nutrient loading, creating conditions favorable for cyanobacteria to dominate phytoplankton communities and produce toxins researchgate.netfrontiersin.orgmdpi.com. Climate change, often exacerbating eutrophic conditions, further amplifies the frequency, magnitude, and duration of these harmful blooms frontiersin.orgnih.gov.
Spatiotemporal Distribution in Aquatic Ecosystems
Microcystins exhibit significant spatiotemporal variability in aquatic ecosystems. Their presence is widespread in lakes, reservoirs, and rivers globally who.intwikipedia.orgresearchgate.netrsc.org.
Seasonal Distribution : Microcystin concentrations often display seasonal patterns, typically peaking during warmer months when cyanobacterial blooms are most prevalent. These patterns are closely linked to water temperature and nutrient availability rsc.orgbver.co.kr. For instance, higher water temperatures generally correspond to increased microcystin concentrations rsc.org.
Spatial Distribution : Microcystins are generally found in higher concentrations in lakes and reservoirs compared to rivers rsc.org. Within larger water bodies, specific spatial distribution patterns can emerge, with higher concentrations often observed in bays or areas experiencing significant nutrient input mdpi.comnih.gov. Dissolved microcystins tend to persist longer and distribute more widely in aquatic environments than particulate-bound toxins bver.co.kr. MC-LR is consistently reported as the most abundant microcystin variant found in environmental samples bver.co.krmdpi.com.
Molecular Biogenesis of Microcystin Ll
Biogenetic Pathways Leading to Microcystin (B8822318) LL Specificity
The biosynthesis of microcystins, a class of cyclic heptapeptide (B1575542) hepatotoxins produced by cyanobacteria, is a complex process orchestrated by a large, multi-enzyme complex encoded by the mcy gene cluster researchgate.netnih.govwikipedia.orgasm.org. Microcystin LL, characterized by the presence of leucine (B10760876) at two variable positions within its cyclic structure, exemplifies the specificity achieved through this non-ribosomal biosynthetic pathway wikipedia.orgiarc.fr. The precise sequence of amino acids, including the incorporation of leucine at specific sites, is determined by the modular architecture of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) encoded within the mcy gene cluster nih.govbiorxiv.orguio.no.
The specificity of microcystin variants, such as this compound, is primarily dictated by the substrate recognition capabilities of the adenylation (A) domains within the NRPS modules nih.govnih.govunesp.brresearchgate.netmdpi.com. These A domains are responsible for selecting and activating the correct amino acid precursor, which is then tethered to a peptidyl carrier protein (PCP) domain for subsequent peptide bond formation biorxiv.orgnih.gov. Variations in the amino acid sequence within the active site of these A domains confer specificity towards particular amino acids nih.govunesp.brmdpi.com.
For this compound, the incorporation of leucine at the variable positions (typically designated as positions 2 and 4 in the cyclic peptide structure) is a result of the specific substrate preferences of the A domains located within particular NRPS modules. Research indicates that the first module of the McyB enzyme and the first module of the McyC enzyme are crucial for determining the amino acids incorporated at positions 2 and 4, respectively uio.no. The specific amino acid sequences within the A domains of McyB's first module and McyC's first module are configured to preferentially bind and activate leucine, thereby directing the synthesis towards the this compound variant mdpi.comscielo.br.
The diversity of microcystin congeners arises from variations in these A domains, which can occur through point mutations or even gene conversion events. These genetic alterations can modify the substrate-binding pocket of the A domain, leading to a change in its amino acid specificity and the production of different microcystin variants nih.govresearchgate.netresearchgate.net. Therefore, the specific biogenetic pathway leading to this compound involves the precise enzymatic machinery of the mcy gene cluster, with the adenylation domains of McyB and McyC playing a pivotal role in ensuring the correct incorporation of leucine at the designated variable positions.
| NRPS Enzyme | Module | Role in Microcystin Synthesis | Variable Amino Acid Position | Specificity for this compound |
| McyB | Module 1 | Incorporates amino acid at position 2 | Position 2 (X) | Leucine (L) |
| McyC | Module 1 | Incorporates amino acid at position 4 | Position 4 (Z) | Leucine (L) |
Mechanistic Elucidation: Molecular Interactions of Microcystin Ll
Cellular and Subcellular Perturbations
The inhibition of PP1 and PP2A by Microcystin (B8822318) LL triggers a cascade of downstream effects that profoundly disrupt cellular homeostasis and integrity. nih.gov These perturbations manifest as a breakdown of normal cellular processes and structural organization. epa.gov
The primary consequence of PP1 and PP2A inhibition is the widespread hyperphosphorylation of cellular proteins. researchgate.netnih.gov Protein phosphatases and protein kinases work in a tightly regulated balance to control the phosphorylation state of proteins, which in turn governs their activity, localization, and interaction with other molecules. By blocking dephosphorylation, Microcystin LL shifts this balance, leading to the sustained phosphorylation and often aberrant activation or inactivation of numerous proteins involved in critical signaling pathways. researchgate.net This disruption of the cellular phosphoproteome is the root cause of the subsequent cytotoxic effects. researchgate.net
A prominent and visually dramatic effect of microcystin exposure is the profound disruption of the cytoskeleton. epa.govnih.gov The cytoskeleton, composed of microfilaments, intermediate filaments, and microtubules, is essential for maintaining cell shape, motility, and intracellular organization. The dynamic assembly and disassembly of these cytoskeletal components are regulated by the phosphorylation state of numerous associated proteins. nih.gov
Inhibition of PP1 and PP2A by microcystins leads to the hyperphosphorylation of key cytoskeletal proteins, resulting in the collapse and reorganization of the cytoskeletal networks. nih.govsemanticscholar.org This is often observed as cell rounding, membrane blebbing, and loss of cell-cell adhesion. epa.govnih.gov The disruption of cytoskeletal integrity ultimately compromises the structural and functional viability of the cell. nih.gov
Modulation of Intracellular Signaling Networks
This compound (MC-LL) is a variant of the microcystin family of cyanotoxins, characterized by the presence of two L-leucine amino acids in the variable positions of its cyclic heptapeptide (B1575542) structure. alberta.caresearchgate.net The primary and most well-documented molecular mechanism of MC-LL, like other microcystins, is the potent inhibition of eukaryotic protein serine/threonine phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govnih.govwikipedia.org
Research has identified MC-LL as a powerful inhibitor of PP1, with studies on toxins purified from Microcystis aeruginosa blooms demonstrating inhibitory concentration 50% (IC50) values ranging from 0.06 to 0.4 nM. nih.gov The interaction between MC-LL and these phosphatases is a complex, two-step process. It begins with a rapid, non-covalent binding that inactivates the enzyme's catalytic subunit, followed by a slower, time-dependent formation of a covalent bond between the toxin and the phosphatase. acs.orgacs.org This covalent linkage ensures a persistent and potent inhibition.
| Microcystin Variant | Target Enzyme | Reported IC50 Value (nM) | Interaction Mechanism |
|---|---|---|---|
| Microcystin-LL | Protein Phosphatase 1 (PP1) | 0.06–0.4 | Two-step: Rapid binding followed by covalent interaction |
| Microcystin-LR | Protein Phosphatase 1 (PP1) | ~1.7 | Two-step: Rapid binding followed by covalent interaction |
| Microcystin-LR | Protein Phosphatase 2A (PP2A) | ~0.04 | Two-step: Rapid binding followed by covalent interaction |
| Microcystin-LV | Protein Phosphatase 1 (PP1) | 0.06–0.4 | Not specified |
| Microcystin-LM | Protein Phosphatase 1 (PP1) | 0.06–0.4 | Not specified |
| Microcystin-LF | Protein Phosphatase 1 (PP1) | 0.06–0.4 | Not specified |
Mitochondrial Dysregulation
Detailed experimental research focusing specifically on the effects of this compound on mitochondrial function is limited. The broader class of microcystins has been shown to induce mitochondrial damage; for instance, ultrastructural analyses have revealed that exposure to these toxins can lead to mitochondrial swelling. silae.it This suggests a potential for disruption of mitochondrial integrity and function. However, specific studies elucidating the direct interaction of MC-LL with mitochondrial components, its impact on the mitochondrial membrane potential, or its role in modulating the mitochondrial permeability transition pore are not extensively available in the current scientific literature.
Induction of Oxidative Stress Responses
The induction of oxidative stress is recognized as a significant mechanism of toxicity for the microcystin class of compounds. nih.govmdpi.com This process generally involves the excessive production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defense systems and lead to damage of lipids, proteins, and DNA. mdpi.com While some studies have suggested that microcystins can induce oxidative DNA damage, research specifically characterizing the capacity of this compound to generate ROS or detailing its effects on specific antioxidant enzymes and pathways is not presently available. alberta.ca The understanding of microcystin-induced oxidative stress is predominantly based on studies of the MC-LR variant. acs.org
Perturbations in Cell Proliferation and Differentiation Pathways (Molecular Markers)
The inhibition of protein phosphatases 1 and 2A by this compound directly implicates it in the disruption of signaling pathways that are fundamental to the regulation of cell proliferation and differentiation. alberta.ca The role of PP1 and PP2A as key cellular regulators means their inhibition can lead to uncontrolled cell growth, a mechanism consistent with tumor promotion. silae.itca.gov Chronic exposure to microcystins has been associated with an increased risk of primary liver cancer. mdpi.com However, specific research investigating the direct effects of this compound on the expression or activity of key molecular markers of cell proliferation and differentiation, such as cyclins, cyclin-dependent kinases, or tumor suppressor proteins like p53, has not been extensively reported. The current body of knowledge on the impact of microcystins on these specific molecular markers is primarily derived from research on Microcystin-LR. nih.gov
Analytical Advancements for Microcystin Ll Quantification
Chromatographic Techniques Coupled with Mass Spectrometry
Chromatographic separation combined with mass spectrometric detection stands as a powerful and definitive approach for the analysis of microcystins, including MC-LL. This combination allows for the physical separation of different microcystin (B8822318) congeners from a complex sample matrix, followed by their highly specific detection and quantification based on their mass-to-charge ratio.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for the targeted quantification of MC-LL. sciex.comthermofisher.com This technique offers exceptional selectivity and sensitivity, enabling the detection of MC-LL at very low concentrations, often well below the provisional guideline values set by organizations like the World Health Organization (WHO). sciex.comthermofisher.com The methodology typically involves the use of a liquid chromatograph to separate the components of a sample, followed by a mass spectrometer that ionizes the eluted compounds and fragments them to produce a characteristic fingerprint for identification and quantification.
Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS that provides superior selectivity and sensitivity for targeted analysis. sciex.com This approach allows for the development of methods that can simultaneously quantify a range of microcystins, including MC-LL and other variants such as MC-LR, MC-RR, and MC-YR. thermofisher.comlcms.cz The high specificity of LC-MS/MS minimizes the impact of matrix interferences, which can be a significant challenge in the analysis of complex environmental samples like surface water. lcms.czalsenvironmental.co.uk In some cases, direct injection of water samples is possible, eliminating the need for time-consuming solid-phase extraction (SPE) steps. sciex.com
Table 1: Performance Characteristics of an LC-MS/MS Method for Microcystin Analysis
| Parameter | Value |
| Limit of Detection (LOD) | 0.025 µg/L |
| Limit of Quantitation (LOQ) | 0.05 µg/L |
| Linear Dynamic Range | Wide |
| Quantitation Accuracy (QC samples) | >94% |
| This table summarizes the performance of a targeted full-scan LC-MS/MS method for the analysis of various microcystins, demonstrating its high sensitivity and accuracy. thermofisher.com |
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection has been a widely used method for the analysis of microcystins. lcms.czthermofisher.com While generally less sensitive and selective than LC-MS/MS, HPLC-UV/PDA can effectively separate and quantify different microcystin congeners when analytical standards are available for confirmation. epa.gov The separation is typically achieved using a reversed-phase C18 column. thermofisher.com
Methodologies have been developed to improve the detection limits of HPLC for microcystins. For instance, an improved HPLC method utilizing a gradient run with acetonitrile (B52724) solutions and a high silanol (B1196071) activity column achieved a detection limit of 0.02 µg/mL for MC-LR, demonstrating its potential for sensitive analysis. researchgate.net However, a significant drawback of HPLC with UV detection is its susceptibility to interference from the sample matrix, which can complicate quantification. lcms.czepa.gov To overcome this, sample preparation steps such as solid-phase extraction (SPE) are often necessary to clean up and concentrate the sample before analysis. thermofisher.com
Immunological and Biochemical Detection Strategies
Immunological and biochemical assays provide rapid and cost-effective screening tools for the detection of microcystins. These methods are based on the specific binding of antibodies to the toxins or the inhibition of enzyme activity, offering high-throughput capabilities for analyzing a large number of samples.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the detection of total microcystins. mdpi.comepa.gov This competitive assay relies on the competition between microcystins in a sample and a labeled microcystin conjugate for a limited number of antibody binding sites. caymanchem.comgoldstandarddiagnostics.com The resulting colorimetric signal is inversely proportional to the concentration of microcystins in the sample. goldstandarddiagnostics.com
ELISA kits are commercially available and are designed to detect a broad range of microcystin congeners by targeting the common ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety present in most variants. epa.govepa.gov This makes ELISA a valuable tool for screening water samples for the presence of total microcystins. While ELISA provides a rapid and sensitive screening method, it generally does not provide information on the specific congeners present in the sample. lcms.cz For regulatory purposes, positive results from ELISA are often confirmed using a more specific method like LC-MS/MS. goldstandarddiagnostics.com
Table 2: Key Features of a Commercial Microcystin ELISA Kit
| Feature | Specification |
| Assay Principle | Competitive ELISA |
| Target Analyte | Total Microcystins (via ADDA) |
| Sample Types | Water, Serum, Tissue Homogenates |
| Lower Limit of Detection (LLOD) | 0.021 ng/mL (ppb) |
| Assay Range | 0.027-8 ng/mL (ppb) |
| This table highlights the characteristics of a commercially available ELISA kit, indicating its sensitivity and applicability for screening various sample types. caymanchem.com |
Protein Phosphatase Inhibition Assays (PPIA) are biochemical methods that capitalize on the primary mechanism of microcystin toxicity: the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). mdpi.commdpi.com In this assay, the activity of a known amount of protein phosphatase is measured in the presence of a sample. oup.com A reduction in enzyme activity indicates the presence of microcystins or other phosphatase inhibitors. The assay often uses a colorimetric substrate, where the formation of a colored product is inversely proportional to the concentration of inhibitors. mdpi.comoup.com
PPIAs are sensitive and can detect a broad range of toxic microcystin variants. researchgate.net However, a limitation of traditional PPIA is its lack of specificity, as it can also respond to other naturally occurring protein phosphatase inhibitors. asm.org To address this, a novel approach called the colorimetric immuno-protein phosphatase inhibition assay (CIPPIA) has been developed. This method combines the specificity of an immunoassay with the toxicity-based detection of a PPIA, allowing for the specific detection of microcystins and nodularins. asm.org
Molecular Diagnostic Approaches
Molecular diagnostic approaches offer a means to assess the potential for microcystin production by detecting the genes responsible for their synthesis in cyanobacteria. These methods target the microcystin synthetase (mcy) gene cluster, which is essential for the production of these toxins.
The polymerase chain reaction (PCR) is a key molecular technique used to amplify specific DNA sequences. nih.gov By designing primers that target conserved regions of the mcy genes, such as mcyE, it is possible to detect the presence of potentially toxic cyanobacterial strains in a water sample. nih.govresearchgate.net This approach can serve as an early warning system for the potential development of toxic blooms, even at low cell densities. researchgate.net Combining molecular methods with traditional morphological identification, such as light microscopy, can provide a more comprehensive understanding of the cyanobacterial community and its toxigenic potential. nih.govresearchgate.net Research in this area has focused on developing genetic markers to identify specific cyanobacteria like Microcystis aeruginosa and to diagnose the potential for toxin production in environmental samples. waterrf.org Further advancements include the development of novel molecular probes for real-time diagnostics. waterrf.orgbournemouth.ac.uk
Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Biosynthesis Genes
Quantitative Real-Time Polymerase Chain Reaction (qPCR) has emerged as a powerful tool for the early detection and quantification of potentially toxic cyanobacterial blooms. scienceandtechnology.com.vn This molecular technique does not directly measure the concentration of microcystins but instead quantifies the copy number of the genes responsible for their synthesis, known as mcy genes. scienceandtechnology.com.vnnih.gov By targeting specific genes within the mcy gene cluster, such as mcyA, mcyB, mcyD, and mcyE, researchers can estimate the abundance of microcystin-producing cyanobacteria in a water sample. nih.govhilarispublisher.comnih.gov
The principle behind this approach is that the presence and quantity of mcy genes correlate with the potential for microcystin production. mdpi.com Studies have shown a positive correlation between the abundance of mcyE gene copies and the concentration of microcystins in water bodies. mdpi.comresearchgate.net This makes qPCR a valuable early warning tool, as the detection of mcy genes can indicate the risk of a toxic bloom before significant levels of the toxin have accumulated. scienceandtechnology.com.vn
Several studies have successfully developed and applied qPCR assays to quantify microcystin-producing genera like Microcystis and Anabaena. nih.govnih.govresearchgate.net These assays can be highly sensitive, with detection limits as low as a few gene copies per milliliter of water. nih.govhilarispublisher.com Furthermore, multiplex qPCR assays have been developed to simultaneously quantify different cyanobacterial taxa and their toxigenic potential within a single sample. mdpi.com
However, it is important to note that the relationship between mcy gene copy number and actual microcystin concentration is not always straightforward. mdpi.com Environmental factors can influence the expression of these genes, meaning that the presence of the gene does not always equate to active toxin production. nih.gov Therefore, while qPCR is an excellent indicator of toxic potential, it is often used in conjunction with direct toxin analysis methods for a comprehensive risk assessment.
Table 1: Gene Targets for qPCR in Microcystin-Producing Cyanobacteria
| Gene Target | Function in Microcystin Synthesis | Reference |
|---|---|---|
| mcyA | Part of the peptide synthetase complex | nih.govnih.gov |
| mcyB | Involved in the synthesis of the Adda side chain | nih.gov |
| mcyD | Part of the peptide synthetase complex | scienceandtechnology.com.vn |
| mcyE | Activates and condenses D-glutamate | nih.govhilarispublisher.comnih.govmdpi.comresearchgate.net |
| Phycocyanin (PC) operon | Used to quantify the total cyanobacterial population | nih.gov |
Emerging Biosensor Technologies for Environmental Monitoring
In recent years, biosensor technology has gained significant attention as a promising alternative for the rapid, sensitive, and on-site detection of microcystins, including MC-LL. oup.comresearchgate.net These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of the target toxin. nih.gov The primary advantages of biosensors over traditional analytical methods include their potential for portability, real-time analysis, and ease of use, which are crucial for effective environmental monitoring. oup.comfrontiersin.org
A variety of biosensor formats have been developed, with optical and electrochemical sensors being the most common for aquatic toxin analysis. nih.govscispace.com
Electrochemical Biosensors: These sensors measure changes in electrical properties, such as current or impedance, upon the binding of the target analyte. nih.gov Aptamer-based electrochemical sensors have shown particular promise for the detection of microcystin-LR (a common surrogate for general microcystin detection), achieving very low detection limits. nih.govacs.org Some designs utilize nanomaterials to amplify the signal, enhancing sensitivity. scispace.com
Optical Biosensors: These devices rely on changes in optical phenomena like fluorescence or color upon toxin detection. scispace.com For instance, an automated online optical biosensing system has been developed for the continuous, real-time determination of microcystin-LR in drinking water sources, providing an early warning system for toxin risks. acs.org
Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, are increasingly being used as the recognition element in biosensors due to their high stability and specificity. frontiersin.org Biosensors based on aptamers have been developed for a range of environmental contaminants. frontiersin.org
While biosensor technology holds great promise, challenges remain in developing robust and reliable devices for routine environmental monitoring. frontiersin.orgnih.gov These include ensuring high reproducibility and addressing potential matrix effects from complex environmental samples. nih.gov
Table 2: Comparison of Emerging Biosensor Technologies for Microcystin Detection
| Biosensor Type | Principle | Advantages | Challenges |
|---|---|---|---|
| Electrochemical | Measures changes in electrical signals upon toxin binding. nih.gov | High sensitivity, potential for miniaturization. nih.govacs.org | Complexity of sensor surface, potential for interference. nih.gov |
| Optical | Detects changes in light properties (e.g., fluorescence, color). scispace.com | Real-time monitoring, high specificity. acs.org | Potential for interference from sample matrix. acs.org |
Comprehensive Analysis of Total and Free Microcystin Forms
A comprehensive assessment of microcystin contamination requires the quantification of both "free" and "total" forms of the toxin. nih.govresearchgate.net Free microcystins are dissolved in the water or present within cyanobacterial cells but not covalently bound, while total microcystins include both the free fraction and the fraction that is covalently bound to proteins within organisms. nih.govresearchgate.netnih.gov This distinction is critical because the bound forms can account for a significant portion of the total microcystin load in a sample and can be released back into the environment. nih.govresearchgate.net
Several analytical methods are employed to measure these different forms:
Analysis of Free Microcystins: This is the more straightforward analysis and is commonly performed using techniques like enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods can directly quantify the unbound toxin in a water or tissue sample after extraction. acs.orgalsenvironmental.co.uk
Analysis of Total Microcystins: The quantification of total microcystins is more complex as it requires a step to release the covalently bound toxins. nih.govresearchgate.net The most established method for this is the MMPB (2-methyl-3-methoxy-4-phenylbutyric acid) method . nih.govresearchgate.netnih.govresearchgate.netepa.gov This technique involves the oxidation of all microcystin variants, which cleaves the unique Adda side chain to produce MMPB. The resulting MMPB is then quantified, providing a measure of the total microcystin concentration. researchgate.net Other methods, such as deconjugation at a basic pH, have also been explored. nih.govnih.gov
The choice of analytical method can significantly impact the measured microcystin levels, highlighting the need for a comprehensive analytical strategy, especially when investigating events like bird mortalities where both free and bound toxins could be present. researchgate.net
Table 3: Methods for Analyzing Free and Total Microcystins
| Toxin Form | Analytical Method | Principle | Reference |
|---|---|---|---|
| Free Microcystins | ELISA, LC-MS/MS | Direct quantification of unbound toxins after extraction. | nih.govresearchgate.net |
| Total Microcystins | MMPB Method | Oxidation of all microcystin variants to produce a quantifiable marker (MMPB). | nih.govresearchgate.netnih.govresearchgate.netepa.gov |
Methodological Refinements and Challenges in Detection
Despite significant advancements, the detection and quantification of microcystin LL and other variants still present several methodological challenges. alsenvironmental.co.ukmdpi.com Refining existing methods and developing new ones are ongoing areas of research aimed at improving accuracy, sensitivity, and reliability.
One of the primary challenges is matrix interference . researchgate.netresearchgate.net Components commonly found in environmental water samples, such as dissolved organic matter, salts, and other chemicals, can interfere with analytical measurements, leading to inaccurate results. alsenvironmental.co.ukresearchgate.net For example, in immunoassays like ELISA, the presence of certain ions or humic substances can inhibit the binding of the target toxin, while in liquid chromatography, co-eluting compounds can suppress or enhance the signal. alsenvironmental.co.ukepa.govresearchgate.net Sample cleanup procedures, such as solid-phase extraction (SPE), are often necessary to minimize these effects. nih.gov
Another significant challenge is the lack of certified reference standards for all of the more than 270 known microcystin variants. researchgate.netepa.govmdpi.com Most analytical methods, particularly chromatographic techniques, rely on these standards for accurate quantification. acs.org This limitation often leads to the quantification of a limited number of variants, with the results for others being reported as equivalents of a common variant like microcystin-LR. usgs.gov The variability in concentration among commercially available standards can also introduce uncertainty into the measurements. mdpi.com
Furthermore, different analytical methods have their own inherent limitations:
ELISA , while rapid and cost-effective, may lack specificity and can cross-react with other structurally similar compounds, potentially leading to false positives. alsenvironmental.co.uk It also cannot differentiate between different microcystin variants. researchgate.net
Liquid Chromatography (LC) methods coupled with UV detection can be susceptible to interferences and may not provide unequivocal identification of known microcystins. alsenvironmental.co.uk
LC-MS/MS , while highly sensitive and specific, requires expensive instrumentation and highly skilled personnel. acs.org
The development of standardized protocols and the availability of a wider range of certified reference materials are crucial for improving the comparability and reliability of microcystin data across different laboratories and studies. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| [D-Leu¹]MC-LR |
| [D-Leu¹,Glu(OMe)⁶]MC-LR |
| 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB) |
| Adda |
| Anatoxin-a |
| Ascorbic Acid |
| Cylindrospermopsin |
| D-glutamate |
| EDTA |
| Glycine-HCl |
| Humic acids |
| Lyngbya wollei toxins |
| This compound |
| Microcystin-LA |
| Microcystin-LR |
| Microcystin-RR |
| Microcystin-YR |
| MIB |
| Nodularin |
| Phycocyanin |
| Saxitoxin |
| Sodium chloride |
| Sodium thiosulfate |
Environmental Transformation and Degradation Pathways of Microcystin Ll
Biological Degradation Mechanisms
Biological degradation involves the breakdown of microcystins by living organisms, predominantly bacteria and fungi, into less toxic or non-toxic compounds. This process is crucial for mitigating the environmental impact of microcystin (B8822318) contamination.
Fungal Biodegradation and Bioremediation Potential
Fungi are increasingly recognized for their role in microcystin degradation and their potential for bioremediation. While research on fungal degradation is less extensive than for bacteria, several studies have demonstrated their capabilities.
Fungal Species and Degradation: Approximately six fungal species have been identified as capable of degrading microcystins mdpi.com.
Penicillium species: Penicillium sp. GF3 has shown significant algicidal activity against cyanobacteria and can degrade MC-LR, reducing its concentration by 34.1% and 26.7% at different initial concentrations after 72 hours. It identified MC-LR-GSH conjugate and linearized MC-LR as transformation products. Penicillium chrysogenum has also been shown to inhibit Microcystis aeruginosa growth and degrade MCs nih.gov.
Aspergillus welwitschiae GF6: This fungus exhibits algicidal activity and can degrade MC-LR, reducing its content by 61% after 72 hours. Similar to Penicillium sp. GF3, it identified MC-LR-GSH conjugate and linearized MC-LR.
Other Fungi: Trichaptum abietinum 1302BG degraded MC-LR within 12 hours researchgate.net. Mucor hiemalis has demonstrated the ability to take up MC-LR nih.govnih.gov. Trichoderma citrinoviride and Aureobasidium pullulans are also noted for their algicidal properties and potential to degrade MCs or inhibit cyanobacterial growth. Rhizophagus and Myrmecridium have shown positive correlations with cyanotoxin removal 129.15.40.
Mechanisms of Fungal Degradation: Fungi can degrade microcystins into less toxic compounds, potentially utilizing them as carbon sources mdpi.com. They may also inhibit MC synthesis by affecting gene expression in cyanobacteria nih.gov. Some fungi release metabolites with algicidal and lytic activity. Penicillium sp. GF3 showed increased catalase activity and altered glutathione (B108866) content under MC-LR stress, indicating a tolerance mechanism. Aspergillus welwitschiae GF6 caused oxidative damage to Microcystis aeruginosa cell membranes.
Bioremediation Potential: Fungi are considered promising bioagents for controlling harmful algal blooms and detoxifying contaminated water bodies due to their cost-effectiveness and environmental friendliness nih.gov. Their broad-spectrum enzymatic capabilities may offer advantages in bioremediation strategies.
Compound List
Microcystin LL (MC-LL)
Microcystin-LR (MC-LR)
Microcystin-RR (MC-RR)
Microcystin-LF (MC-LF)
Microcystin-LW (MC-LW)
Nodularin (NOD)
Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid)
Linearized Microcystin-LR
Tetrapeptide
Microcystin-LR-GSH conjugate
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of microcystins through non-biological chemical and physical processes, independent of microbial activity. These processes include photodegradation, adsorption to particles, and chemical hydrolysis.
Photodegradation Kinetics and Mechanisms
Photodegradation, the breakdown of molecules by light, is a significant abiotic process influencing microcystin fate. While microcystins exhibit relative stability, they can be degraded by sunlight, particularly ultraviolet (UV) radiation. The rate and efficiency of photodegradation are influenced by factors such as light intensity, wavelength, water clarity, and the presence of photosensitizers nih.gov.
Mechanisms: Photodegradation can occur through direct photolysis, where the microcystin molecule absorbs light energy and undergoes chemical changes, or indirectly through photosensitized reactions. Dissolved organic matter (DOM), such as humic and fulvic acids, commonly found in natural waters, can act as photosensitizers. These compounds absorb light and transfer energy to microcystins or generate reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and superoxide (B77818) radicals (·O₂⁻), which then attack and degrade the microcystin molecule nih.govroyalsocietypublishing.orgnih.gov. For instance, the excited triplet state of fulvic acid has been identified as a primary pathway for MC-LR degradation, contributing significantly to its loss nih.gov.
Table 1: Photodegradation Kinetics of Microcystins
| Condition | Degradation Rate / Half-life | Notes | Reference |
| 254 nm UV light | Complete degradation within 1 hour | Significantly faster than other wavelengths. | nih.gov |
| 365 nm UV light | Complete degradation within 5 days | Slower than 254 nm, but still effective. | nih.gov |
| Full spectrum UV light (22 days) | 79% degradation | Indicates effectiveness of broader UV spectrum. | nih.gov |
| Natural solar irradiance | Half-life: 90–120 days/meter of water depth | Slow degradation rate in natural systems without photosensitizers. | nih.gov |
| UV irradiation with Fulvic Acid (FA) | Second-order reaction kinetics; rate dependent on FA concentration and pH | FA acts as a photosensitizer, increasing degradation. Rate decreases as pH increases from 3 to 9. | nih.gov |
| UV irradiance (0.63 mW cm⁻²) | ~49% removal in 60 min | Demonstrates direct UV effect on microcystin removal. | scielo.org.co |
Adsorption Dynamics in Aquatic Matrices
Microcystins can partition from the dissolved phase onto solid matrices present in aquatic environments, primarily sediments and suspended particulate matter (SPM). This adsorption process can reduce the concentration of free microcystins in the water column, potentially influencing their bioavailability and transport nih.govmdpi.comnih.govdtic.mil.
Mechanisms and Factors: The extent of adsorption is highly dependent on the characteristics of the solid matrix, particularly its organic matter (OM) and clay content dtic.miltandfonline.com. Sediments with higher organic carbon and clay content generally exhibit greater adsorption capacity for microcystins dtic.miltandfonline.comresearchgate.net. For example, sediments with 17-21% organic matter showed a higher partitioning coefficient (Kd) than those with 4-8% organic matter dtic.mil. Specific microcystin congeners also differ in their adsorption behavior; MC-RR, due to its arginine residues, often adsorbs more strongly to sediment particles than MC-LR tandfonline.com. While adsorption removes microcystins from the water column, they can persist in sediments, potentially being released back into the water column through resuspension or desorption processes dtic.milresearchgate.net. Aeration of sediment, for instance, can cause a significant release of adsorbed microcystins researchgate.net.
Table 2: Sediment Adsorption of Microcystins
| Sediment/Soil Type | Organic Matter (OM) / Organic Carbon (OC) | Clay Content | Partitioning Coefficient (Kd) | Notes | Reference |
| Sediment A | 4-8% OM | Not specified | 5 ml/g | Higher adsorption than soils with lower OM/clay. | dtic.mil |
| Sediment B | 17-21% OM | Not specified | 35 ml/g | Significantly higher adsorption due to higher OM content. | dtic.mil |
| Soil A | 2.5% OC | 4% clay | 0.80 ml/g | Lower adsorption compared to sediments with higher OM/clay. | dtic.mil |
| Soil B | 5% OC | 32% clay | 4.46 ml/g | Moderate adsorption, influenced by both OC and clay content. | dtic.mil |
| Dried Sediment | Not specified | Not specified | - | Showed 93% reduction in MC-LR concentration after 24 h, indicating high removal capacity. | researchgate.net |
| Sediments with high OM/clay content | High | High | High | Generally exhibit greater adsorption capacity for MCs. | dtic.miltandfonline.com |
| Sediments with low OM/clay content (e.g., sandy) | Low | Low | Low | Lower adsorption capacity, e.g., less than 14% of MC-LR adsorbed to sandy sediment. MC-LR soil adsorption half-life: 0.02 to 0.35 days. | dtic.mil |
Thermal Stability and Chemical Hydrolysis
Microcystins are renowned for their remarkable chemical stability, particularly their resistance to thermal degradation and hydrolysis under neutral pH conditions nih.govresearchgate.net. This inherent stability contributes to their persistence in aquatic environments.
Thermal Stability: Microcystins are stable at high temperatures and can even withstand boiling nih.govresearchgate.net. Studies indicate that they remain structurally intact and toxic at temperatures up to 300°C researchgate.net. Degradation at elevated temperatures (e.g., 40°C) is slow and typically requires the presence of other factors, such as low pH, to increase the degradation rate nih.govca.gov.
Chemical Hydrolysis: At neutral pH, microcystins are largely resistant to chemical hydrolysis nih.govresearchgate.net. However, degradation can occur slowly under extreme pH conditions. For instance, at pH 1 and 40°C, the half-life of microcystins is approximately three weeks nih.govca.gov. At typical ambient conditions (near neutral pH), the half-life is estimated to be around ten weeks nih.gov.
Table 3: Thermal and pH Stability of Microcystins
| Condition | Stability / Half-life | Notes | Reference |
| Neutral pH | Highly resistant to hydrolysis | No significant degradation observed. | nih.govresearchgate.net |
| Very low pH (<1) and high temperature (40°C) | Half-life: ~3 weeks | Degradation is slow but measurable. | nih.govca.gov |
| Typical ambient conditions (near neutral pH) | Half-life: ~10 weeks | Indicates slow natural degradation in most freshwater bodies. | nih.gov |
| High temperatures (e.g., boiling, 300°C) | Stable; resistant to thermal degradation | Microcystins can withstand significant heat without losing toxicity or structural integrity. | nih.govresearchgate.net |
| High pH (>9) and high temperature (40°C) | Slow breakdown | Similar to low pH conditions, degradation is slow. | nih.govca.gov |
Environmental Modulators of Degradation Rates
Several environmental factors can significantly influence the rates of microcystin degradation, both abiotic and biotic. These modulators dictate the persistence and fate of microcystins in aquatic systems.
Temperature: Affects the rates of both abiotic and biotic degradation processes. While microcystins are thermally stable, higher temperatures can accelerate chemical hydrolysis and, more significantly, enhance microbial degradation rates by increasing the metabolic activity of degrading bacteria researchgate.netmdpi.commdpi.com. Optimal temperatures for bacterial degradation are often found in the range of 25-37°C researchgate.netmdpi.commdpi.com.
pH: Plays a crucial role in photodegradation, hydrolysis, and adsorption. Acidic conditions can enhance the generation of ROS in photodegradation, thereby increasing degradation rates royalsocietypublishing.org. Conversely, neutral to weakly alkaline conditions (pH 7) are often reported as optimal for the activity of microcystin-degrading bacteria researchgate.netmdpi.com. Extreme pH values (very low or very high) can promote slow hydrolysis, especially at elevated temperatures nih.govca.gov.
Dissolved Organic Matter (DOM) / Humic Substances: Can act as photosensitizers, significantly increasing the rate of photodegradation by generating ROS or transferring energy nih.govnih.gov. However, high concentrations of DOM can also shield microcystins from UV light, potentially slowing down degradation nih.gov.
Light Intensity and Wavelength: Directly impacts photodegradation rates. Shorter UV wavelengths (e.g., 254 nm) are more effective at breaking down microcystins than longer wavelengths or visible light nih.govmdpi.com. Water turbidity and depth also modulate light penetration, affecting photodegradation efficiency nih.gov.
Presence of Photosensitizers: Compounds like humic acids can accelerate photodegradation nih.govnih.gov.
Sediment Properties: The composition of sediments, particularly their organic matter and clay content, dictates the extent of microcystin adsorption, influencing their removal from the water column dtic.miltandfonline.comresearchgate.net.
Microbial Community Composition and Activity: The presence and abundance of specific bacteria capable of degrading microcystins are critical for biodegradation nih.govresearchgate.net. Factors influencing bacterial growth and enzyme activity, such as nutrient availability and temperature, indirectly modulate microcystin degradation rates.
Microcystin Concentration: Initial concentrations can influence degradation rates, with some studies indicating that optimal degradation occurs within specific concentration ranges for certain bacterial strains researchgate.netmdpi.com.
Compound List
this compound (MC-LL)
Microcystin LW (MC-LW)
Microcystin-LR (MC-LR)
Microcystin-RR (MC-RR)
Microcystin-LA (MC-LA)
Ecological Impacts and Functional Responses to Microcystin Ll
Effects on Primary Producers (Phytoplankton and Macrophytes)
Microcystins can directly influence the growth, physiology, and competitive interactions of phytoplankton and other primary producers within aquatic environments.
Allelopathic Interactions with Other Aquatic Organisms
Allelopathy, the chemical interaction between organisms where one releases substances that affect others, is a significant ecological process in aquatic ecosystems. Cyanotoxins, including microcystins, are recognized for their potential to mediate these interactions, either by inhibiting or stimulating other aquatic organisms mdpi.comresearchgate.net. Microcystin-LR (MC-LR), for instance, has demonstrated phytotoxic effects on aquatic macrophytes such as Ceratophyllum demersum and Myriophyllum spicatum, leading to reduced growth rates and impaired photosynthetic oxygen production inno-concept.de.
Microcystis species, known producers of microcystins, can influence the growth of competing phytoplankton and other cyanobacteria through allelopathic mechanisms researchgate.netfrontiersin.org. The presence of microcystins in the water column has been associated with a decrease in the abundance of diatoms and green algae, suggesting that these toxins contribute to the competitive advantage of bloom-forming cyanobacteria researchgate.netfrontiersin.org. While the direct allelopathic impact of microcystins on phytoplankton growth at environmentally relevant concentrations is debated researchgate.net, their role in shaping phytoplankton community structure through various chemical signaling pathways is evident nih.gov.
Impacts on Aquatic Invertebrates and Zooplankton
Zooplankton, forming a critical link between primary producers and higher trophic levels, are particularly susceptible to the effects of microcystins.
Sublethal Effects on Population Dynamics and Community Structure
While total zooplankton biomass may not always correlate directly with microcystin (B8822318) levels, population-level analyses have revealed more nuanced effects. For example, some studies found weak positive correlations between microcystin concentration and the biomass of rotifers and cladocerans, while cyclopoid copepods, less efficient at consuming cyanobacteria, showed a negative correlation scielo.br. Conversely, other research suggests that while cyanobacteria as a whole represent poor food quality for zooplankton, the role of commonly assayed microcystins in determining this poor quality might be less significant than factors like morphology or other uncharacterized compounds wilsonlab.com. However, in specific instances, toxic cyanobacteria, including those producing microcystins, have demonstrated a more negative impact on grazer survival compared to non-toxic strains or starvation wilsonlab.com.
Microcystin concentrations can accumulate significantly in zooplankton tissues, with reported averages around 383 µg/g dry weight and peaks reaching up to 1300 µg/g dry weight mdpi.com. This accumulation highlights the role of zooplankton as vectors for microcystins within the aquatic food web mdpi.com. Furthermore, metazoan zooplankton, such as cladocerans and copepods, have been positively correlated with microcystin cell quotas and dissolved microcystins, suggesting that zooplankton biomass may play a role in regulating microcystin concentrations nih.gov.
Table 2: Microcystin Concentrations in Zooplankton
| Organism Group | Maximum MC Concentration (µg/g dw) | Average MC Concentration (µg/g dw) | Source |
| Zooplankton | 1300 | 383 | mdpi.com |
Note: These values represent concentrations found in natural conditions and can vary widely.
Effects on Fish and Higher Trophic Levels (Ecological Aspects)
Fish and other higher trophic level organisms are exposed to microcystins through consumption of contaminated food sources or direct uptake from the water, leading to potential bioaccumulation and toxic effects.
Bioaccumulation Patterns and Trophic Transfer Efficiency
Microcystins are known to bioaccumulate in various aquatic organisms, including fish, primarily in the liver, which is the main target organ epa.govresearchgate.netnih.gov. Fish can acquire microcystins either by ingesting cyanobacterial cells or other contaminated organisms, such as zooplankton, or by directly absorbing dissolved toxins from the surrounding water mdpi.comfrontiersin.org. While microcystins can accumulate in fish tissues, the extent of trophic transfer and whether biomagnification (an increase in concentration up the food chain) or biodilution (a decrease in concentration up the food chain) occurs is complex and debated frontiersin.orgwilsonlab.comresearchgate.net.
Studies suggest that planktivorous fish, which consume organisms like zooplankton that have accumulated microcystins, tend to accumulate higher average concentrations of these toxins compared to carnivorous fish nih.gov. For instance, planktivorous fish have shown microcystin concentrations exceeding 874 µg/g dry weight, whereas carnivorous fish like Perca fluviatilis have reported maximum concentrations around 50 µg/g nih.gov. Invertebrates, particularly zooplankton grazers, can accumulate substantial quantities of microcystins and have been identified as potential vectors for transferring these toxins to higher trophic levels researchgate.net. However, some research indicates that these organisms may metabolize or excrete microcystins, leading to lower concentrations in subsequent trophic levels nih.gov.
The bioaccumulation potential of microcystins is generally considered lower in fish than in zooplankton or other invertebrates nih.gov. Nevertheless, the accumulation of microcystins in fish tissues can lead to adverse health effects, and contaminated fish pose a risk to human health through consumption researchgate.net. Fish embryos and larvae are particularly vulnerable to microcystins, exhibiting effects such as oxidative stress, reduced growth, developmental abnormalities, and lethality even at low exposure concentrations researchgate.netca.gov. Sublethal effects in adult fish can occur through chronic exposure via contaminated food items, with diets containing as little as 130 to 2,500 µg MC/kg diet wet weight over several weeks potentially causing adverse impacts ca.gov.
Table 3: Microcystin Concentrations in Fish Tissues and Dietary Exposure for Sublethal Effects
| Organism/Tissue | MC Concentration (µg/kg or µg/L) | Effect/Context | Source |
| Fish Liver | Variable (e.g., >874 µg/g dw) | Primary accumulation site; higher in planktivores than carnivores. | nih.gov |
| Fish Muscle | Variable | Lower accumulation than liver. | frontiersin.org |
| Carp Diet | >130–2,500 µg/kg diet (ww) | Potential for sublethal effects after 2+ weeks of exposure. | ca.gov |
| Zebrafish Embryos | 0.25 µg/L | Induced oxidative stress. | ca.gov |
| Trout Gills | Dissolved MC-LR | Potential for increased MC uptake leading to liver necrosis. | medcraveonline.com |
Note: Concentrations and effects are indicative and can vary significantly based on species, exposure duration, and specific microcystin congener.
Compound List:
Microcystin LL (MC-LL)
Microcystins (MCs)
Microcystin-LR (MC-LR)
Microcystin-RR (MC-RR)
Microcystin-YR (MC-YR)
Nodularin
Nodularin-R
Cylindrospermopsin (CYL)
Anatoxin-a
Homoanatoxin-a
Saxitoxins
Lipopolysaccharides
Geosmins
Geranylacetone
Fischerellin
Ethyl 2-methylacetoacetate (B1246266)
Hydroxamic acids
p-hydroxybenzoic acid
Syringic acid
Vanillic acid
Ferulic acid
Butyric acid
Community-Level and Ecosystem-Scale Responses
Modifications of Ecosystem Functioning (e.g., Organic Matter Decomposition)
However, sublethal microcystin exposure can also lead to indirect effects on ecosystem functioning, including alterations in organic matter decomposition rates, potentially influenced by other environmental factors like pH whiterose.ac.uk. The decomposition of cyanobacterial biomass itself, which often contains microcystins, is a complex process mediated by microbial communities, influencing nutrient cycling and the production of gases like CO₂ nih.govfrontiersin.org.
Table 2: Microbial Degradation of Microcystins
| Microorganism/Strain | Microcystin Degraded | Degradation Rate/Time | Source Study |
| Sphingopyxis sp. C-1 | MC-LR | Complete within 2 days | mdpi.com |
| Sphingomonas sp. Y2 (B-9) | MC-RR, MC-LR | Complete within 1 day | nih.gov |
| Indigenous bacteria | MC-LR | 0.5 - 1.0 d⁻¹ | researchgate.net |
| Pseudomonas sp. | MC-LR | Degradation observed | mdpi.com |
Adaptive Mechanisms and Resistance in Exposed Organisms
Aquatic organisms exposed to microcystins have evolved various mechanisms to cope with the toxin's presence, ranging from detoxification and excretion to cellular repair processes. These adaptive responses are crucial for survival and maintaining physiological function in contaminated environments.
A primary detoxification pathway involves biotransformation, particularly through conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs) nih.govriptideweb.comnih.gov. This process, a key Phase II biotransformation, helps to convert microcystins into less toxic, more water-soluble metabolites that can be excreted nih.govriptideweb.comnih.gov. Microcystins can stimulate antioxidant and detoxification enzymes in aquatic plants, indicating an activation of these defense systems riptideweb.com.
The mechanism of microcystin toxicity often involves the inhibition of essential cellular enzymes, specifically protein phosphatases 1 (PP1) and 2A (PP2A) nih.gov. This inhibition disrupts normal cellular signaling pathways, leading to excessive protein phosphorylation, cytoskeletal damage, and potentially cell death nih.gov. Microcystins can also induce oxidative stress by interacting with mitochondria, leading to the production of reactive oxygen species (ROS) and triggering apoptosis nih.gov.
Organisms utilize various transporters, such as organic anion transporting polypeptides (OATPs), for the uptake and excretion of microcystins, with specific OATP subtypes influencing tissue distribution in fish nih.gov. While the ADDA moiety of MC-LL is critical for its binding to target enzymes, its isomerization or oxidation can significantly reduce toxicity nih.gov. The biological detoxification pathways employed by resident organisms are key determinants of microcystin toxicity within an ecosystem nih.gov.
Table 3: Microcystin Detoxification Pathways in Aquatic Organisms
| Organism Type | Detoxification Pathway/Mechanism | Key Enzymes/Proteins | Source Study |
| Aquatic Plants | Biotransformation via Glutathione | Glutathione S-transferases (GSTs) | nih.govriptideweb.comnih.gov |
| Aquatic Animals | Conjugation with Glutathione | Glutathione S-transferases (GSTs) | nih.govriptideweb.comnih.gov |
| Aquatic Animals | Excretion via transporters | Organic Anion Transporting Polypeptides (OATPs) | nih.gov |
| General Cellular | Inhibition of protein phosphatases | Protein Phosphatases 1 & 2A (PP1, PP2A) | nih.gov |
| General Cellular | Induction of Oxidative Stress | Reactive Oxygen Species (ROS) | nih.gov |
These adaptive mechanisms highlight the complex interactions between microcystins and aquatic life, demonstrating the capacity for resistance and detoxification in organisms facing chronic exposure.
Advanced Omics Research in Microcystin Ll Biology
Genomics of Microcystin-Producing Cyanobacteria
The genomic investigation into cyanobacteria, particularly those that produce microcystins, has revealed a complex evolutionary and biosynthetic landscape. While much of the research has centered on more common variants like Microcystin-LR, specific studies have begun to shed light on the genetic underpinnings of Microcystin-LL production.
Elucidation of Biosynthetic Gene Clusters and Their Variations
The synthesis of microcystins is governed by the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes encoded by the mcy gene cluster. unesp.br A pivotal study on the nostocalean cyanobacterium Fischerella sp. strain CENA161 has provided the first complete characterization of a mcy gene cluster from this genus, which is confirmed to produce Microcystin-LL among other variants. unesp.brnih.gov
Mining the draft genome of Fischerella sp. CENA161 led to the identification and assembly of a complete mcy gene cluster spanning 55,016 base pairs. unesp.brnih.gov This cluster contains ten genes, mcyA through mcyJ, and features a central bidirectional promoter. This organization is similar to that found in other nostocalean cyanobacteria. unesp.br However, the nucleotide sequence of this gene cluster shows significant divergence from those in other microcystin-producing genera, with identity percentages ranging from 74.1% to 85.2%. unesp.brnih.gov
The production of different microcystin (B8822318) variants, including Microcystin-LL, by a single strain is often attributed to the relaxed substrate specificity of the adenylation (A) domains within the NRPS modules, particularly in McyB and McyC, which incorporate the variable L-amino acids at positions 2 and 4 of the peptide ring. unesp.br In the case of Microcystin-LL, both variable positions (X and Z) are occupied by Leucine (B10760876). Analysis of the adenylation domain binding pockets in the mcy cluster of Fischerella sp. CENA161 predicted the potential for incorporation of Leucine at these positions, a prediction that was subsequently confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the strain's extracts. unesp.br This finding highlights that MC-LR, MC-LV, and MC-LL are the major variants produced by this strain. unesp.br
Table 1: Gene Organization of the mcy Cluster in Fischerella sp. CENA161
| Gene | Length (amino acids) | Putative Function | Top BLAST Hit Organism | Similarity (%) |
|---|---|---|---|---|
| mcyA | 2038 | NRPS | Nostoc sp. 152 | 80.9 |
| mcyB | 1290 | NRPS | Nostoc sp. 152 | 80.8 |
| mcyC | 1147 | NRPS | Nostoc sp. 152 | 80.1 |
| mcyD | 3872 | PKS | Anabaena sp. 90 | 79.2 |
| mcyE | 3511 | NRPS-PKS | Nostoc sp. 152 | 80.1 |
| mcyG | 1279 | NRPS-PKS | Nostoc sp. 152 | 83.2 |
| mcyH | 590 | ABC Transporter | Anabaena sp. 90 | 81.8 |
| mcyI | 342 | Putative Dehydrogenase | Nodularia spumigena NSOR10 | 86.1 |
| mcyJ | 262 | O-methyltransferase | Nostoc sp. 152 | 81.6 |
| mcyF | 262 | Amino acid racemase | Nostoc sp. 152 | 81.6 |
Data sourced from Heck et al., 2017. unesp.br
Comparative Genomics of Toxin-Producing vs. Non-Producing Strains
While comparative genomic studies have been conducted for cyanobacteria producing other microcystins (like MC-LR) and other toxins, to date, no specific research has been published that focuses on a comparative genomic analysis between Microcystin-LL-producing and non-producing strains of Fischerella or other genera. General findings in the field suggest that the primary difference between toxic and non-toxic strains is the presence or absence of the entire mcy gene cluster. researchgate.net It is hypothesized that the sporadic distribution of toxic strains across different cyanobacterial genera is a result of gene loss events in non-producing strains, rather than horizontal gene transfer of the cluster to producing strains. oup.com
Metagenomic Analysis of Environmental Degradation
Metagenomic studies of aquatic environments have identified various bacterial taxa and enzymatic pathways involved in the degradation of microcystins. researchgate.net The most well-characterized pathway is encoded by the mlr gene cluster, which is responsible for the breakdown of MC-LR. frontiersin.org Research on Lake Erie bacterioplankton has suggested that alternative pathways, such as those involved in xenobiotic metabolism, may also play a role in microcystin degradation. researchgate.net However, there is currently no specific metagenomic research focused on the environmental degradation pathways of Microcystin-LL. It is unknown if the enzymes that degrade other microcystin variants are also effective against Microcystin-LL or if specific pathways exist for its degradation.
Proteomic Profiling of Microcystin-Related Responses
Proteomics allows for the large-scale study of proteins, providing insights into cellular responses to various stimuli. Research in this area for microcystins has primarily focused on the effects of MC-LR and MC-RR on target organisms or the protein expression differences between toxic and non-toxic cyanobacterial strains in general.
Differential Protein Expression under Environmental Stressors
Studies on Microcystis aeruginosa have shown that environmental stressors, such as limitations in phosphorus and iron, can alter the proteome and affect microcystin production. mdpi.comasm.org For instance, under iron limitation, there is a general reduction in proteins related to energy metabolism and photosynthesis. asm.org Some research suggests that intracellular microcystin may help protect the cell against oxidative stress. asm.orgplos.org However, no studies have specifically investigated the differential protein expression in cyanobacteria in response to environmental stressors that is directly linked to the production of Microcystin-LL.
Protein Interaction Networks and Post-Translational Modifications
The toxicity of microcystins is primarily due to their inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), which are crucial regulatory enzymes. epa.gov This inhibition disrupts cellular processes through hyperphosphorylation of numerous proteins. Research on MC-LR has shown it can alter post-translational modifications of key proteins, such as tubulin. psu.edu Furthermore, phosphoproteomic studies comparing toxic and non-toxic M. aeruginosa strains have revealed differences in the phosphorylation status of proteins involved in key cellular processes like redox homeostasis and energy metabolism, suggesting that post-translational modifications play a role in regulating toxin production. mdpi.com Despite these advances, there is no specific research available on the protein interaction networks or post-translational modifications that are unique to the biological activity or synthesis of Microcystin-LL.
Transcriptomic Investigations
Gene Expression Changes in Response to Microcystin LL Exposure or Production
No studies detailing the specific gene expression changes in any organism following exposure to Microcystin-LL were identified. Research in this area is heavily dominated by studies on Microcystin-LR, which has been shown to alter the expression of genes involved in oxidative stress, cell cycle regulation, and apoptosis in various organisms. However, these findings cannot be extrapolated to Microcystin-LL without direct experimental evidence.
MicroRNA (miRNA) Regulation in Cyanotoxin Responses
There is no available research on the role of microRNAs in response to Microcystin-LL. Studies on other cyanotoxins, particularly Microcystin-LR, have identified specific miRNAs that are dysregulated upon exposure and are involved in processes like hepatotoxicity and carcinogenesis. The specific miRNA regulatory networks affected by Microcystin-LL remain uninvestigated.
Integrated Multi-Omics Approaches for Holistic Understanding
No literature describing the use of integrated multi-omics approaches (e.g., combining genomics, transcriptomics, proteomics, and metabolomics) to study the biological impacts or mechanisms of Microcystin-LL was found. While multi-omics studies have been powerfully applied to understand the effects of Microcystin-LR and the dynamics of toxic Microcystis blooms, this level of in-depth analysis has not been applied to Microcystin-LL.
Due to these constraints, data tables and detailed research findings for Microcystin-LL cannot be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
